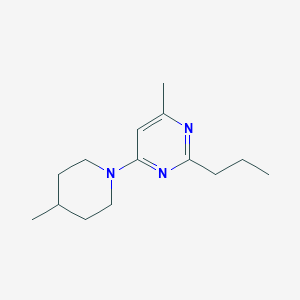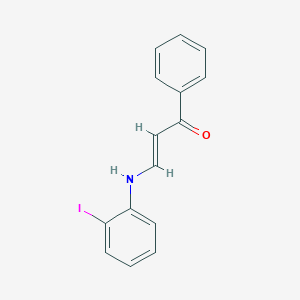![molecular formula C9H15N3O5S B5096841 2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid](/img/structure/B5096841.png)
2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid is a compound that combines the guanidine functionality with a methoxyphenyl group and sulfuric acid. Guanidine derivatives are known for their strong basicity and are commonly used in various chemical and biological applications. The presence of the methoxyphenyl group adds unique properties to the compound, making it useful in specific scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)methyl]guanidine involves the reaction of 4-methoxybenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The resulting product is then treated with sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of 2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methoxyphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The guanidine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.
Major Products
Oxidation: Formation of 2-[(4-hydroxyphenyl)methyl]guanidine.
Reduction: Formation of 2-[(4-methoxyphenyl)methyl]amine.
Substitution: Formation of various substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and in protein modification.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxyphenyl)methyl]guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-chloro-4-methoxyphenyl)methyl]guanidine
- 2-[(4-hydroxyphenyl)methyl]guanidine
- 2-[(4-methoxyphenyl)methyl]amine
Uniqueness
2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid is unique due to the combination of the methoxyphenyl group and guanidine functionality, which imparts specific chemical and biological properties
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.H2O4S/c1-13-8-4-2-7(3-5-8)6-12-9(10)11;1-5(2,3)4/h2-5H,6H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWJSUXDZEOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5096761.png)
![4-chloro-N-[1-[(1-hydroxy-2-methylpropan-2-yl)amino]-1-oxopropan-2-yl]benzamide](/img/structure/B5096767.png)
![4-(3-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5096769.png)
![ethyl {(5E)-2,4-dioxo-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B5096776.png)

![(OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B5096795.png)


![6,8-dichloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5096826.png)
![Methyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5096832.png)
![1-[(4-bromophenyl)sulfonyl]-N'-[1-(4-ethoxyphenyl)ethylidene]-4-piperidinecarbohydrazide](/img/structure/B5096842.png)

![3-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]propanoic acid](/img/structure/B5096849.png)
![ethyl 1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5096851.png)
